molecular formula C12H13IN2 B8402301 4-(4-Iodo-phenyl)-piperidine-4-carbonitrile

4-(4-Iodo-phenyl)-piperidine-4-carbonitrile

Cat. No. B8402301
M. Wt: 312.15 g/mol
InChI Key: PUWHEMFMEHPGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06887889B2

Procedure details

To a stirred solution of 4-cyano-4-(4-iodo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (1.95 g, 4.73 mmol) in CH2Cl2 (37.5 mL) at 0° C. was added TFA (12.5 mL). The mixture was stirred at room temperature for 3 h. TLC (4:1 hexanes/EtOAc) showed no starting material left. The solvent was removed by rotary evaporation and the resulting liquid was evaporated from toluene (2×20 mL), diluted with EtOAc (100 mL) and washed with 10% aqueous NaHCO3 (2×50 mL) and saturated brine (50 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated by rotary evaporation, dried under high vacuum for 1 h to yield 4-(4-iodo-phenyl)-piperidine-4-carbonitrile as a reddish solid (1.46 g, ˜4.7 mmol, ˜100%). 1H NMR (300 MHz, CDCl3): δ 7.82 (dd, 2H), 7.37 (dd, 2H), 3.25 (m, 4H), 2.15 (m, 4H).
Name
4-cyano-4-(4-iodo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:21]#[N:22])([C:14]2[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[I:20][C:17]1[CH:18]=[CH:19][C:14]([C:11]2([C:21]#[N:22])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:15][CH:16]=1

Inputs

Step One
Name
4-cyano-4-(4-iodo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.95 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=C(C=C1)I)C#N
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
37.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the resulting liquid was evaporated from toluene (2×20 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
washed with 10% aqueous NaHCO3 (2×50 mL) and saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1(CCNCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.7 mmol
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.